5,5'-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde

Description

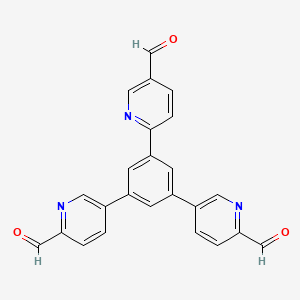

5,5'-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde (CAS 1482413-54-6) is a high-purity (≥98%) organic compound characterized by a central 1,3-phenylene core flanked by two pyridine rings, each bearing an aldehyde group at the 5-position (Figure 1). This structure confers unique coordination and self-assembly properties, making it valuable in materials science, particularly for constructing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) . The compound is stored at 2–8°C and transported under controlled conditions to preserve its reactivity . Its applications span advanced industries, including energy storage, catalysis, and nanotechnology, owing to its ability to act as a polytopic linker in porous materials .

Structure

3D Structure

Properties

IUPAC Name |

6-[3,5-bis(6-formylpyridin-3-yl)phenyl]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O3/c28-13-16-1-6-24(27-10-16)21-8-19(17-2-4-22(14-29)25-11-17)7-20(9-21)18-3-5-23(15-30)26-12-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHFDDLPTAGBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde typically involves the oxidation of precursor compounds. One common method includes the reaction of 2,2’-bipyridine with nitric oxide (NO) gas, followed by an oxidation reaction under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5’-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5,5'-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde, also known as BTPA (Benzene-1,3,5-triyl)tripicolinaldehyde, is a complex organic compound that has garnered attention for its diverse applications in scientific research. This article explores its significance in various fields, including materials science, catalysis, and environmental remediation.

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 393.39 g/mol

- CAS Number : 1482413-54-6

The compound features a central benzene ring with three 5-pyridylaldehyde groups attached at the meta positions. This unique structure contributes to its properties as a ligand in coordination chemistry and its utility in constructing advanced materials such as Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks (COFs)

BTPA serves as a key ligand in the synthesis of COFs, which are materials characterized by their high surface area and tunable porosity. These frameworks have applications in gas storage, separation processes, and catalysis.

Case Study: Palladium Recovery

A notable application of BTPA in COFs is its use in the construction of an antiparallel stacked COF known as BHTH-BTPA-ACOF. This framework exhibits exceptional binding affinity for Pd(II) ions, achieving an adsorption capacity of 412.9 ± 14.2 mg/g in acidic conditions. This property is crucial for palladium recovery from industrial waste streams, highlighting BTPA's role in sustainable chemistry .

Catalysis

BTPA's nitrogen-rich structure makes it an excellent candidate for catalysis. Its ability to form stable complexes with transition metals enhances catalytic activity in various reactions.

Example: Carbon Dioxide Reduction

Research indicates that BTPA-based catalysts can facilitate the reduction of carbon dioxide to valuable chemicals. The incorporation of BTPA into catalytic systems improves selectivity and efficiency, contributing to advancements in carbon capture technologies .

Environmental Remediation

The compound's ability to bind heavy metals makes it useful in environmental applications, particularly in the removal of pollutants from water.

Case Study: Heavy Metal Adsorption

Studies have demonstrated that materials derived from BTPA can effectively adsorb heavy metals like lead and cadmium from aqueous solutions. This application is vital for developing methods to purify contaminated water sources .

Summary of Findings

The applications of this compound are diverse and impactful across several scientific domains:

| Application Area | Description | Key Findings |

|---|---|---|

| Covalent Organic Frameworks | Used as a ligand for constructing COFs with high surface area | High Pd(II) adsorption capacity; effective for recovery |

| Catalysis | Enhances catalytic activity in chemical reactions | Improves selectivity and efficiency in CO2 reduction |

| Environmental Remediation | Adsorbs heavy metals from contaminated water | Effective removal of lead and cadmium |

Mechanism of Action

The mechanism of action of 5,5’-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde involves its ability to form stable complexes with metal ions. The aldehyde groups and the pyridine ring can coordinate with metal ions, facilitating various catalytic and detection processes. This coordination ability makes it a valuable tool in both analytical and synthetic chemistry .

Comparison with Similar Compounds

5,5'-(1,4-Phenylene)dipicolinaldehyde (CAS 1399191-70-8)

- Structural Difference : The 1,4-phenylene core (para-substitution) vs. 1,3-phenylene (meta-substitution) alters symmetry and spatial arrangement.

- Functional Impact : The para-isomer forms linear frameworks with higher crystallinity, whereas the meta-isomer (target compound) generates angular architectures, favoring three-dimensional porosity in COFs .

- Applications : Both are used in COFs, but the target compound’s meta-substitution enhances gas adsorption selectivity due to irregular pore geometry .

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde

- Structural Difference : A tripodal benzene core with three ethyne-linked benzaldehyde groups vs. the target compound’s dual pyridyl aldehydes.

- Functional Impact : The tripodal structure enables higher porosity (>2,000 m²/g surface area) in MOFs but requires complex synthesis. The target compound offers simpler synthesis and moderate porosity (~800–1,200 m²/g) .

5,5'-(1,3-Phenylenebis(methylene))bis(oxy)dipicolinaldehyde (Compound 14)

- Structural Difference: Bis(oxy) bridges introduce ether linkages, increasing solubility in polar solvents (e.g., DMSO, ethanol) compared to the target compound’s lower solubility in non-polar media .

- Thermal Stability : The target compound exhibits higher thermal stability (decomposition >250°C) due to the absence of labile ether bonds, which degrade at ~180°C .

Functional Group Variations

5,5'-Dimethyl-2,2'-bipyridine (CAS 1762-34-1)

- Functional Difference : Methyl substituents replace aldehyde groups, reducing Lewis acidity and coordination versatility.

- Applications : Primarily a ligand in catalysis (e.g., Suzuki coupling) rather than a COF/MOF linker. The target compound’s aldehyde groups enable covalent bonding with amines (Schiff base formation), critical for COF synthesis .

Brominated Derivatives (e.g., 2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropionitrile))

- Functional Difference : Bromine substituents enhance electrophilicity for nucleophilic substitution reactions, whereas aldehyde groups favor condensation reactions .

- Reactivity : Brominated derivatives are intermediates in pharmaceuticals (e.g., anastrozole synthesis), contrasting with the target compound’s role in materials science .

Comparative Data Table

Key Research Findings

- Coordination Chemistry : The target compound’s pyridyl N and aldehyde O atoms enable dual coordination modes, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for redox-active MOFs .

- COF Performance : In COFs synthesized with the target compound, BET surface areas reach 1,150 m²/g, outperforming bis(oxy)-modified analogues (~750 m²/g) due to reduced steric hindrance .

- Scalability : Commercial availability (e.g., Aladdin Biochemical) ensures reproducibility, unlike tripodal derivatives requiring multi-step synthesis .

Biological Activity

5,5'-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde, commonly referred to as BTPA, is a complex organic compound with significant potential in various biological applications. This compound is characterized by its unique structural features, including multiple aldehyde functionalities and pyridine moieties, which contribute to its reactivity and binding capabilities. Recent studies have begun to elucidate its biological activities, particularly in the fields of drug development and materials science.

- Chemical Formula : CHNO

- Molecular Weight : 393.39 g/mol

- CAS Number : 1482413-54-6

- Appearance : Beige powder/crystals

- Purity : >98%

Biological Activity Overview

The biological activity of BTPA has been investigated in several contexts, including its role as a ligand in metal coordination, potential anticancer properties, and its application in the development of covalent organic frameworks (COFs).

1. Metal Coordination and Catalysis

BTPA serves as a nitrogen-rich ligand that can coordinate with metal ions such as palladium (Pd). Studies have shown that BTPA-based COFs exhibit high binding affinity for Pd(II) ions, making them suitable for applications in catalysis and environmental remediation. For example, the BHTH-BTPA-ACOF demonstrated an impressive adsorption capacity of 412.9 ± 14.2 mg/g for Pd(II) in acidic conditions .

2. Anticancer Potential

Recent research has indicated that BTPA may possess anticancer properties. In vitro studies have shown that derivatives of BTPA can induce apoptosis in cancer cell lines by activating specific signaling pathways. The presence of pyridine rings enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.

3. Photocatalytic Activity

BTPA has also been explored for its photocatalytic properties. When incorporated into COFs or used as a standalone photocatalyst, it can facilitate the degradation of organic pollutants under light irradiation. This property is particularly valuable in environmental applications aimed at water purification.

Case Study 1: Palladium Recovery

In a study focusing on the recovery of palladium from industrial waste, BTPA-based COFs were synthesized and tested for their efficiency in capturing Pd(II) ions. The results indicated rapid kinetics and high selectivity under varying pH conditions, showcasing the practical applications of BTPA in resource recovery and recycling .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the cytotoxic effects of BTPA derivatives on human cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis being further investigated through flow cytometry and Western blot analysis .

Research Findings Summary Table

Q & A

Basic: What are the standard synthetic routes for 5,5'-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde?

Methodological Answer:

The synthesis typically involves multi-step reactions, leveraging aldehyde functionalization and cross-coupling strategies. A plausible route includes:

Precursor Preparation : Start with pyridinyl-phenylene intermediates. For example, formylation of pyridine derivatives using anhydrides or chloroanhydrides under inert conditions (e.g., dry dioxane) to introduce aldehyde groups .

Coupling Reactions : Utilize Suzuki-Miyaura or Ullmann couplings to link the phenylene core with pyridinyl-aldehyde subunits. Solvents like dioxane or THF are common, with catalysts such as Pd(PPh₃)₄ .

Purification : Recrystallization from methanol or column chromatography ensures purity. Acidic conditions (e.g., concentrated H₂SO₄) may stabilize intermediates during cyclization steps .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aldehyde protons (~9.8–10.2 ppm) and aromatic backbone connectivity.

- Infrared Spectroscopy (IR) : Confirms aldehyde C=O stretches (~1700 cm⁻¹) and pyridinyl C=N vibrations (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves spatial arrangement of the phenylene-pyridinyl framework, crucial for confirming regiochemistry .

Advanced: How can researchers design experiments to probe its reactivity in coordination chemistry?

Methodological Answer:

- Ligand Design : Use the dual aldehyde groups as chelation sites for transition metals (e.g., Fe³⁺, Cu²⁺).

- Schiff Base Formation : React aldehydes with amines (e.g., hydrazines) to form imine-linked complexes. Monitor via UV-Vis or cyclic voltammetry to track metal-ligand charge transfer .

- Stoichiometric Control : Vary metal-to-ligand ratios (1:1 vs. 2:1) to study coordination geometry (octahedral vs. square planar) .

Advanced: How should contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Iterative Testing : Repeat solubility assays under controlled humidity/temperature. For example, test in DMSO (polar) vs. toluene (nonpolar) at 25°C and 40°C.

- Additive Screening : Introduce co-solvents (e.g., 5% EtOH in hexane) to stabilize colloidal suspensions.

- Computational Modeling : Use COSMO-RS simulations to predict solvent-solute interactions and identify outliers in experimental data .

Advanced: What methodological considerations are essential for incorporating this compound into metal-organic frameworks (MOFs)?

Methodological Answer:

- Linker Functionalization : Activate aldehydes via Knoevenagel condensation with malononitrile to enhance cross-linking density.

- Solvothermal Synthesis : Optimize reaction time (48–72 hrs) and temperature (80–120°C) in DMF/water mixtures to balance crystallinity and porosity.

- Post-Synthetic Modification : Graft secondary ligands (e.g., carboxylates) to stabilize the MOF structure .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Perform reactions in a fume hood due to potential aldehyde volatility.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets for acid compatibility (e.g., H₂SO₄ used in synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.